molecular formula C24H26N4O5S B2887244 N-(2,5-dimethoxyphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide CAS No. 1113123-37-7

N-(2,5-dimethoxyphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Cat. No.: B2887244
CAS No.: 1113123-37-7
M. Wt: 482.56
InChI Key: INNIKDISKVTWEJ-UHFFFAOYSA-N
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Description

This compound features a pyrimido[5,4-b]indole core substituted with a 3-ethyl group, 8-methoxy, and 5-methyl moieties. The acetamide side chain is linked via a sulfanyl group to the heterocyclic core and bears a 2,5-dimethoxyphenyl substituent.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O5S/c1-6-28-23(30)22-21(16-11-14(31-3)7-9-18(16)27(22)2)26-24(28)34-13-20(29)25-17-12-15(32-4)8-10-19(17)33-5/h7-12H,6,13H2,1-5H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNIKDISKVTWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a complex organic compound with potential biological activities that warrant detailed exploration. This article reviews the existing literature on its biological activity, including synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C24H26N4O5S
  • Molecular Weight : 482.56 g/mol
PropertyValue
Molecular FormulaC24H26N4O5S
Molecular Weight482.56 g/mol
Purity≥95%

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-(2,5-dimethoxyphenyl)-2-(sulfanyl)acetamide exhibit significant antimicrobial properties. For instance, derivatives of thiazole and pyrimidine have shown promising antibacterial and antifungal activities against resistant strains of Staphylococcus aureus and Candida species. The structure of these compounds plays a crucial role in their effectiveness against various pathogens .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the potential of this compound in cancer therapy. A study focusing on thiazole derivatives revealed that certain modifications led to enhanced cytotoxic effects against breast cancer cell lines (MDA-MB-231) with IC50 values significantly lower than standard chemotherapeutics like doxorubicin. The structure-activity relationship (SAR) highlighted the importance of specific functional groups in enhancing biological activity .

The proposed mechanisms by which these compounds exert their biological effects include:

  • Inhibition of DNA Synthesis : Many pyrimidine derivatives interfere with nucleic acid synthesis, thereby inhibiting cell proliferation.
  • Induction of Apoptosis : Certain compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that can protect cells from oxidative stress.

Case Study 1: Antibacterial Efficacy

A study conducted on a series of thiazole derivatives demonstrated their efficacy against drug-resistant strains of S. aureus. The most effective compound exhibited an MIC (Minimum Inhibitory Concentration) value significantly lower than that of conventional antibiotics .

Case Study 2: Anticancer Properties

In another investigation, a derivative similar to N-(2,5-dimethoxyphenyl)-2-(sulfanyl)acetamide was tested against several cancer cell lines. The results indicated that the compound not only inhibited cell growth but also induced apoptosis through activation of caspase pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimido[5,4-b]indole Derivatives

Compound A : N-(2,3-dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide ()
  • Key Differences: Substituents: 2,3-dimethylphenyl (vs. 2,5-dimethoxyphenyl) and 4-ethoxyphenyl on the pyrimidoindole core (vs. 3-ethyl, 8-methoxy, 5-methyl). Bioactivity: No explicit data, but the 4-ethoxyphenyl group may enhance lipophilicity compared to the methoxy groups in the target compound .
  • Synthesis : Similar sulfanyl-acetamide linkage; however, substituent variations likely require distinct synthetic pathways.
Compound B : 8-Methoxy-2,2,5-trimethyl-1,4-dihydro-2H-3,7-dioxa-6,9,11-triaza-benzo[c]fluorene ()
  • Key Differences: Core Structure: Incorporates a fused triaza-benzo[c]fluorene system (vs. pyrimidoindole).

Sulfanyl-Acetamide Derivatives with Heterocyclic Cores

Compound C : N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g, )
  • Key Differences: Core Structure: 1,3,4-oxadiazole linked to indole (vs. pyrimidoindole). The indole-oxadiazole system may offer different binding modes compared to pyrimidoindole .
  • Synthesis : Automated HPLC purification used (similar to ), with yields dependent on substituent reactivity .
Compound D : N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide ()
  • Key Differences :
    • Core Structure : Indole with sulfonamide linkage (vs. pyrimidoindole with sulfanyl-acetamide).
    • Substituents : Trifluoromethyl and chlorobenzoyl groups enhance electronegativity and metabolic stability .

Analytical and Structural Insights

  • Mass Spectrometry : reports EIMS data for a pyrimidoindole derivative (m/z 378 [M]+), highlighting fragmentation patterns consistent with sulfanyl-acetamide cleavage (e.g., m/z 231, 156) . Similar analysis could be applied to the target compound.

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Bioactivity Synthesis Yield
Target Compound Pyrimido[5,4-b]indole 3-ethyl, 8-methoxy, 5-methyl, 2,5-dimethoxyphenyl Not reported Not available
Compound A () Pyrimido[5,4-b]indole 4-ethoxyphenyl, 2,3-dimethylphenyl Not reported Not available
Compound C () 1,3,4-Oxadiazole-indole 1H-indol-3-ylmethyl, 4-methylphenyl Enzyme inhibition (general) Not available
Compound D () Indole-sulfonamide 2,5-bis(trifluoromethyl), 4-chlorobenzoyl Not reported 37%

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